molecular formula C13H17NS B1267020 2,6-Diisopropylphenyl isothiocyanate CAS No. 25343-70-8

2,6-Diisopropylphenyl isothiocyanate

Cat. No.: B1267020
CAS No.: 25343-70-8
M. Wt: 219.35 g/mol
InChI Key: HZGOUCYIYIFQHX-UHFFFAOYSA-N
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Description

2,6-Diisopropylphenyl isothiocyanate is an organic compound with the molecular formula C13H17NS. It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a 2,6-diisopropylphenyl ring. This compound is known for its applications in various fields, including synthetic chemistry and biological research .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Diisopropylphenyl isothiocyanate can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves the use of phenyl isothiocyanate and corresponding amines in a solvent such as dimethylbenzene. The reaction is carried out under nitrogen protection to ensure safety and high yield .

Mechanism of Action

The mechanism of action of 2,6-Diisopropylphenyl isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group (-N=C=S) is highly electrophilic, allowing it to react with nucleophiles to form stable thiourea derivatives. This reactivity is the basis for its applications in bioconjugate chemistry and drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Diisopropylphenyl isothiocyanate is unique due to the presence of the diisopropyl groups, which provide steric hindrance and influence its reactivity. This makes it particularly useful in applications where selective reactivity is required .

Properties

IUPAC Name

2-isothiocyanato-1,3-di(propan-2-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NS/c1-9(2)11-6-5-7-12(10(3)4)13(11)14-8-15/h5-7,9-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGOUCYIYIFQHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90179991
Record name 2,6-Diisopropylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25343-70-8
Record name 2-Isothiocyanato-1,3-bis(1-methylethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25343-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Diisopropylphenyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025343708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Diisopropylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Diisopropyl-2-isothiocyanatobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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